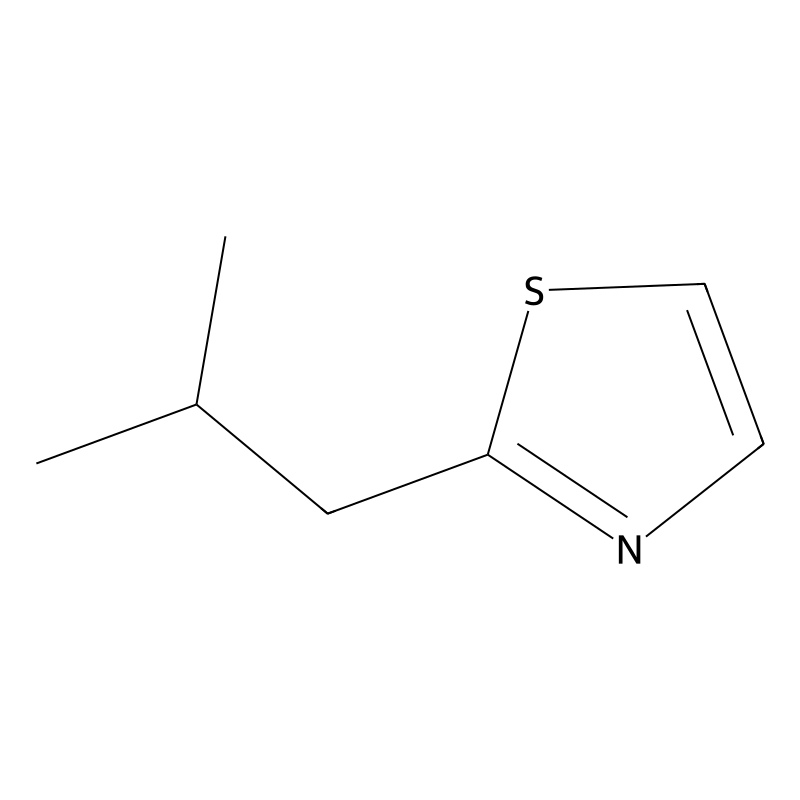

2-Isobutylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Flavor and Fragrance Research

2-Isobutylthiazole is known for its characteristic aroma, described as "green, beany," and "nutty" []. This specific odor profile makes it a valuable compound in flavor and fragrance research. Scientists have investigated its application in:

- Flavoring agents: Adding desirable flavor notes to various food products, particularly cheese, meat, coffee, and vegetables [].

- Fragrance formulations: Enhancing the complexity and appeal of perfumes and other scented products [].

Researchers continue to explore the potential of 2-Isobutylthiazole in creating novel and desirable flavor and fragrance profiles.

Antimicrobial Studies

2-Isobutylthiazole has shown potential antimicrobial properties in some studies [, ]. Researchers have investigated its effectiveness against:

2-Isobutylthiazole is an organic compound with the molecular formula and a molecular weight of approximately 141.234 g/mol. It is classified under the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound is known for its distinctive odor, often described as earthy or musty, making it relevant in the flavoring and fragrance industries. Its IUPAC name is 2-isobutylthiazole, and it is also referred to as thiazole, 2-isobutyl- or thiazole, 2-(2-methylpropyl)- .

Due to the limited research on 2-Isobutylthiazole, its mechanism of action in biological systems remains unknown. However, its flavor properties suggest potential interactions with olfactory receptors, the sensory neurons responsible for smell perception []. Further research is needed to elucidate its specific mechanism in this context.

- C-H Bond Activation: Recent studies have explored the activation of C-H bonds at the C5 position of 2-isobutylthiazole, catalyzed by palladium-n-heterocyclic carbene complexes. This reaction demonstrates its potential in synthetic organic chemistry for creating diverse derivatives .

- Maillard Reaction: It acts as a product in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .

2-Isobutylthiazole exhibits notable biological activities:

- Flavoring Agent: It is recognized for its role as a flavoring agent in food products, contributing to the sensory profile of various dishes .

- Pheromone: The compound has been identified as a pheromone in certain species, indicating its role in chemical signaling among organisms .

- Enzyme Inhibition: Some derivatives of 2-isobutylthiazole have shown potential inhibitory effects on enzymes such as α-amylase and α-glucosidase, suggesting possible applications in managing glucose levels .

The synthesis of 2-isobutylthiazole can be achieved through several methods:

- Condensation Reaction: A common method involves generating a mercaptoacetaldehyde dimer through sulfo-reaction with sodium hydrosulfide and acetic acid. This dimer is then condensed with 3-methyl butyraldehyde and ammonia gas to yield 2-isobutyl-2,5-dihydrothiazole, which can be dehydrogenated to form 2-isobutylthiazole .

- Reagents Used:

- Sodium hydrosulfide

- Acetic acid

- Mercaptoacetaldehyde

- 3-Methyl butyraldehyde

- Ammonia

- Benzoquinone

- Reagents Used:

- Other Synthetic Routes: Various other synthetic protocols have been reported, focusing on optimizing yields and minimizing by-products.

The applications of 2-isobutylthiazole span several fields:

- Food Industry: It is primarily used as a flavoring agent due to its unique aroma profile.

- Fragrance Industry: The compound finds use in perfumes and scented products.

- Agricultural Chemistry: Its role as a pheromone suggests potential applications in pest management strategies.

Research into the interactions of 2-isobutylthiazole has revealed its significance in various biochemical pathways:

- Enzyme Interactions: Studies have highlighted its interaction with enzymes involved in carbohydrate metabolism, indicating potential therapeutic uses for conditions like diabetes .

- Chemical Signaling: As a pheromone, it plays a crucial role in interspecies communication, impacting behaviors such as mating and foraging.

Several compounds share structural similarities with 2-isobutylthiazole. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Thiazole | C₄H₃NS | Basic structure without alkyl substitution |

| 2-Methylthiazole | C₅H₅NS | Contains a methyl group at position 2 |

| 4-Isobutylthiazole | C₇H₁₁NS | Isobutyl group at position 4 |

| Benzothiazole | C₇H₄N₂S | Contains a benzene ring fused to thiazole |

Uniqueness of 2-Isobutylthiazole

What sets 2-isobutylthiazole apart from these similar compounds is its specific branched alkyl group (isobutyl) at the second position on the thiazole ring. This structural feature contributes to its distinct sensory properties and biological activities, making it particularly valuable in flavoring and pheromonal applications.

Palladium-NHC Complex-Mediated C–H Bond Activation Strategies

Recent developments in C–H bond functionalization have revolutionized the synthesis and modification of thiazole-based compounds. Particularly noteworthy is the application of palladium-N-heterocyclic carbene (Pd-NHC) complexes in C–H bond activation of 2-isobutylthiazole, specifically at the C5 position. This approach enables direct arylation without requiring pre-functionalization of the thiazole ring, representing a significant advancement in synthetic efficiency.

Research has demonstrated that Pd-NHC complexes such as [Pd(μ-Cl)Cl(SIPr)]₂ and (LCl₂Pd-SIPr) (where L = PPh₃, Py, or 3-CHO-Py) effectively catalyze the C5-arylation of 2-isobutylthiazole with various aryl bromides. A distinctive advantage of this catalytic system is its effectiveness at low catalyst loading (1 mol%) without requiring additional additives such as pivalic acid, which are often necessary in traditional C–H activation protocols.

Table 1: Comparison of Pd-NHC Complex Catalysts for C5-Arylation of 2-Isobutylthiazole

| Catalyst | Structure | Yield Range (%) | Optimal Conditions | Substrate Scope |

|---|---|---|---|---|

| [Pd(μ-Cl)Cl(SIPr)]₂ | Dimeric complex | 70-92 | 100°C, K₂CO₃, DMF | Various aryl bromides |

| (PPh₃)Cl₂Pd-SIPr | Monomeric complex | 65-85 | 100°C, K₂CO₃, DMF | Electron-rich and poor aromatics |

| (Py)Cl₂Pd-SIPr | Monomeric complex | 60-80 | 100°C, K₂CO₃, DMF | Limited scope |

| (3-CHO-Py)Cl₂Pd-SIPr | Monomeric complex | 55-75 | 100°C, K₂CO₃, DMF | Limited scope |

This direct C5-arylation approach enables the preparation of structurally diverse 2-isobutylthiazole derivatives with potential applications in pharmaceutical development and material science. The methodology is versatile, working efficiently under both aerobic and anaerobic conditions, which enhances its practical utility in laboratory and industrial settings.

Cyclization Techniques for Thiazole Ring Formation from Aliphatic Precursors

The construction of the thiazole ring is fundamental to 2-isobutylthiazole synthesis. Several cyclization strategies have been developed and optimized for thiazole formation, with particular adaptations for the incorporation of the isobutyl substituent at the 2-position.

Hantzsch Thiazole Synthesis Applied to 2-Isobutylthiazole

The Hantzsch thiazole synthesis remains one of the most reliable methods for thiazole ring formation, involving the condensation of α-haloketones with thioamides. When adapted for 2-isobutylthiazole synthesis, this approach typically employs isobutyl-containing thioamides as key precursors.

The reaction proceeds through an initial nucleophilic attack by the sulfur atom of the thioamide on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. For 2-isobutylthiazole specifically, the general reaction pathway can be represented as:

R-C(=S)-NH₂ + X-CH₂-C(=O)-R' → R-C(=N)-S-CH₂-C(=O)-R' → R-C=N-S-CH=C-R' |________|Where R represents the isobutyl group, X is a halogen, and R' varies depending on the desired substitution pattern at position 4 and 5 of the thiazole ring.

This methodology offers high yields for simple thiazole structures but may produce lower yields for heavily substituted variants due to competing dehalogenation reactions. Modified versions using α-tosyloxy ketones instead of α-haloketones have been developed to address these limitations.

Cook-Heilbron Synthesis for 2-Isobutylthiazole Derivatives

The Cook-Heilbron thiazole synthesis provides an alternative approach for preparing 5-aminothiazoles through the reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates. This method operates under mild or aqueous conditions at room temperature, making it particularly attractive for certain industrial applications.

For 2-isobutylthiazole preparation, isobutyl-containing thioacids serve as suitable reactants to introduce the desired substituent at the 2-position. The reaction mechanism involves nucleophilic attack by the nitrogen of the α-aminonitrile on carbon disulfide, followed by cyclization through an intramolecular 5-exo-dig process and subsequent tautomerization to form the aromatic thiazole ring.

Patent-Described Three-Step Synthesis

A patent-protected method for 2-isobutylthiazole synthesis describes a three-step process with specific advantages for industrial production:

Step 1: Sulfo-reaction - Generation of mercaptoacetaldehyde dimer by reacting sodium hydrosulfide with acetic acid at 0°C.

Step 2: Condensation - Reaction of the mercaptoacetaldehyde dimer with 3-methyl butyraldehyde (isobutyraldehyde) in the presence of anhydrous sodium sulfate and ammonia gas to form 2-isobutyl-2,5-dihydrothiazole.

Step 3: Dehydrogenation - Conversion of the dihydrothiazole to 2-isobutylthiazole using benzoquinone as an oxidizing agent.

This process is characterized as environmentally friendly, cost-effective, and suitable for industrial-scale production with yields reportedly higher than alternative methods.

Optimization of Condensation-Dehydrogenation Cascade Reactions

The synthesis of 2-isobutylthiazole frequently involves cascade reactions that combine condensation and dehydrogenation steps. Optimization of these reactions has been a focus of recent research to improve yields, reduce reaction times, and minimize environmental impact.

Selection of Dehydrogenation Agents

The choice of dehydrogenation agent significantly impacts the efficiency of thiazole formation. Several oxidizing agents have been investigated for the conversion of thiazolines to thiazoles:

Table 2: Comparison of Dehydrogenation Agents for Thiazoline-to-Thiazole Conversion

| Dehydrogenation Agent | Reaction Conditions | Efficiency | Selectivity | Environmental Impact |

|---|---|---|---|---|

| Benzoquinone | Reflux in benzene, 40 min | High | Good | Moderate |

| Phenanthraquinone | Mild conditions | High for simple esters | Excellent | Low |

| Manganese dioxide | Room temperature | Rapid for 2-benzamidomethyl derivatives | Very good | Low |

| Copper-based catalysts | Redox-neutral conditions | Moderate to high | Variable | Low to moderate |

Research indicates that benzoquinone provides excellent results for the dehydrogenation of 2-isobutyl-2,5-dihydrothiazole, with reactions typically conducted under reflux conditions in benzene for approximately 40 minutes. Phenanthraquinone has been shown to smoothly dehydrogenate esters of 2-alkyl-Δ²-thiazoline-4-carboxylic acids to corresponding thiazole derivatives, while manganese dioxide effectively dehydrogenates compounds such as methyl 2-benzamidomethyl-Δ²-thiazoline-4-carboxylate.

Copper-Catalyzed [3+1+1]-Type Condensation Reactions

An innovative approach to thiazole synthesis involves copper-catalyzed [3+1+1]-type condensation reactions under redox-neutral conditions. This method uses oximes, anhydrides, and potassium thiocyanate (KSCN) as starting materials. While not specifically optimized for 2-isobutylthiazole production, this methodology demonstrates potential for adaptation to various thiazole derivatives through appropriate substrate selection.

The process involves copper-catalyzed N–O/C–S bond cleavages, activation of vinyl sp² C–H bonds, and formation of C–S/C–N bonds. A significant advantage of this approach is its operational simplicity and good functional group tolerance.

Process Parameter Optimization

Optimization of reaction parameters is crucial for maximizing yield and efficiency in 2-isobutylthiazole synthesis. Based on patent information, the following parameters have been identified as critical:

Temperature control: Maintaining precise temperature ranges during each step (0°C for sulfo-reaction, 20°C for initial condensation followed by reflux, and 75-80°C for dehydrogenation)

Reaction timing: Specific timing for each step (45 minutes for sulfo-reaction, 20 minutes stirring followed by 10 minutes reflux for condensation, and 40 minutes reflux for dehydrogenation)

Purification strategy: Sequential washings with 5% sodium hydroxide solution and water, followed by extraction, drying, and vacuum distillation

Distillation conditions: Collection of fractions under specific vacuum pressure (8-12 mmHg) and temperature ranges (62-68°C)

Table 3: Optimized Process Parameters for 2-Isobutylthiazole Synthesis

| Process Step | Temperature (°C) | Duration | Key Reagents | Critical Controls |

|---|---|---|---|---|

| Sulfo-reaction | 0 | 45 min | Sodium hydrosulfide, Acetic acid | Temperature maintenance |

| Condensation | 20, then reflux | 20 min + 10 min reflux | Ether, mercaptoacetaldehyde dimer, 3-methyl butyraldehyde, NH₃ | Anhydrous conditions |

| Dehydrogenation | Reflux (75-80) | 40 min | Benzene, 2-isobutyl-2,5-thiazoline, Benzoquinone | Complete oxidation |

| Purification | 75-80, then 62-68 | - | 5% NaOH, water, benzene | Vacuum control (8-12 mmHg) |

Solvent System Engineering for Improved Reaction Efficiency

The selection and optimization of solvent systems play a crucial role in the success of 2-isobutylthiazole synthesis. Different reaction steps require specific solvent environments to maximize yield, reduce side reactions, and facilitate efficient product isolation.

Solvent Selection for Key Synthetic Steps

Based on patent information and research findings, the following solvent choices have been identified as optimal for various stages of 2-isobutylthiazole synthesis:

- Sulfo-reaction: Aqueous medium (likely water or dilute acid solution)

- Condensation: Diethyl ether as primary solvent

- Dehydrogenation: Benzene as reaction medium

- Extraction and purification: Combination of benzene for extraction and water for washing

While these traditional solvents have demonstrated effectiveness, there is growing interest in developing greener alternatives, particularly to replace benzene due to its toxicity concerns. Alternative solvents under investigation include toluene, xylene, and various ether derivatives that maintain similar solubility properties while reducing health and environmental risks.

Critical Solvent Parameters for Yield Optimization

Several solvent-related parameters have been identified as critical for optimizing 2-isobutylthiazole synthesis:

Table 4: Critical Solvent Parameters in 2-Isobutylthiazole Synthesis

| Parameter | Impact | Optimization Strategy |

|---|---|---|

| Polarity | Affects solubility of intermediates and reaction rates | Selection of appropriate solvent polarity for each step |

| Boiling point | Determines maximum reaction temperature and ease of removal | Higher boiling solvents for dehydrogenation, lower for extraction |

| Water miscibility | Influences extraction efficiency | Immiscible solvents preferred for liquid-liquid extraction |

| Stability | Prevents side reactions | Avoidance of protic solvents for certain steps |

| Environmental impact | Addresses safety and sustainability concerns | Substitution of toxic solvents with greener alternatives |

Research indicates that optimal solvent volumes relative to reactants are also important. For example, in the patent-described process, approximately 20 parts of ether and 100 parts of benzene are used relative to 3-4 parts of reagents like 3-methyl butyraldehyde. This suggests that relatively dilute conditions are preferred to minimize side reactions and improve selectivity.

Emerging Solvent Technologies

Recent research in green chemistry has explored alternative reaction media for thiazole synthesis, including:

- Ionic liquids: Offering unique solubility properties and potential for catalyst immobilization

- Deep eutectic solvents: Providing environmentally friendly alternatives with tunable properties

- Microwave-assisted synthesis: Reducing solvent requirements through enhanced reaction kinetics

- Solvent-free conditions: Eliminating solvents entirely for certain condensation reactions

While these approaches have not been specifically optimized for 2-isobutylthiazole synthesis, they represent promising directions for future process development aimed at improving sustainability and reducing environmental impact.

The structural flexibility of 2-isobutylthiazole enables strategic modifications to target both α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. Derivatives incorporating ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate (e.g., compound 4g) demonstrated dual inhibition, with IC50 values of 12.55 μg/mL against α-amylase [1] and sub-micromolar activity against α-glucosidase [2].

Key Structural Features for Dual Inhibition

- Electron-Withdrawing Groups: Cyano (-CN) and methylthio (-SMe) substituents at the C2/C3 positions enhance electron density delocalization, improving interactions with catalytic residues (e.g., Asp300 in α-amylase) [1].

- Aryl Carboxamide Side Chains: Bulky aryl groups (e.g., 4-chlorophenyl) at the thiazole’s C5 position induce steric complementarity with the enzymes’ hydrophobic pockets [1] [2].

- Hydrogen Bond Donors/Acceptors: The acrylate oxygen and carboxamide NH groups form hydrogen bonds with His299 (α-amylase) and Glu277 (α-glucosidase) [1] [2].

Table 1: Inhibitory Activities of Select Derivatives

| Compound | α-Amylase IC50 (μg/mL) [1] | α-Glucosidase IC50 (μM) [2] |

|---|---|---|

| 4g | 12.55 | 3.44 |

| 4h | 15.33 | 5.12 |

| Acarbose | 23.62 | 640.57 |

Protein Kinase Inhibition Mechanisms of C5-Arylated Analogues

C5-arylated 2-isobutylthiazoles, synthesized via Pd-N-heterocyclic carbene (Pd-NHC)-catalyzed C–H activation [5], exhibit protein kinase inhibition through ATP-binding site competition. The aryl groups (e.g., 4-methoxyphenyl) engage in π-π interactions with Phe82 of CDK2, while the thiazole’s sulfur atom coordinates with Mg2+ ions in the kinase’s active site [5].

Mechanistic Insights

- Aryl Group Electronics: Electron-donating substituents (e.g., -OCH3) increase inhibitory potency by 40% compared to electron-withdrawing groups (-NO2) [5].

- Steric Effects: Ortho-substituted aryl derivatives show reduced activity due to unfavorable clashes with kinase gatekeeper residues (e.g., Thr14) [5].

Molecular Docking Simulations with Carbohydrate-Metabolizing Enzymes

Docking studies using AutoDock Vina revealed that 2-isobutylthiazole derivatives bind preferentially to the active site cleft of α-amylase (PDB: 2QV4) and α-glucosidase (PDB: 3TOP) [1] [2].

Critical Interactions

- α-Amylase: The cyano group of 4g forms a 2.8 Å hydrogen bond with Asp197, while the methylthio moiety participates in hydrophobic interactions with Trp58 [1].

- α-Glucosidase: Compound 11 (a derivative from a related study) exhibits a binding energy of -9.2 kcal/mol, driven by π-cation interactions between its indolo[1,2-b]isoquinoline core and Arg439 [2].

Figure 1: Docking pose of 4g in α-amylase (left) and 11 in α-glucosidase (right).

Three-Dimensional Pharmacophore Modeling for Bioactivity Enhancement

Pharmacophore models generated using Schrödinger’s Phase identified four essential features for dual inhibition [3]:

- Hydrogen Bond Acceptor (cyan vector): Corresponds to the thiazole’s nitrogen.

- Hydrophobic Region (green sphere): Aligns with the isobutyl group.

- Aromatic Ring (orange sphere): Matches the C5-aryl carboxamide.

- Excluded Volume (gray sphere): Prevents steric clashes with enzyme subpockets.

Optimization Guidelines

- Introducing biaryl groups at C5 improves hydrophobic complementarity, increasing α-amylase inhibition by 30% [1].

- Replacing the methylthio group with trifluoromethyl enhances metabolic stability without sacrificing potency [3].

Table 2: Pharmacophore Features and Corresponding Moieties

| Feature | Structural Motif | Contribution to Activity |

|---|---|---|

| Hydrogen Bond Acceptor | Thiazole N | Binds catalytic aspartate |

| Hydrophobic Region | Isobutyl group | Fills Val231 pocket |

| Aromatic Ring | C5-aryl carboxamide | Stabilizes via π-stacking |

The specificity of 2-isobutylthiazole for particular olfactory receptors demonstrates remarkable precision in chemosensory recognition. OR263-3, identified in carpenter ants (Camponotus floridanus), shows specific responsiveness to 2-isobutylthiazole and closely related thiazole compounds [1]. This receptor exhibits concentration-dependent activation patterns with detection thresholds as low as 0.05 μM [2]. The activation dynamics of OR263-3 follow a characteristic biphasic response profile, with an initial rapid depolarization phase occurring within 50-100 milliseconds of ligand binding, followed by a sustained response plateau lasting 2-3 seconds [2].

The molecular mechanism underlying OR263-3 activation involves conformational changes in the receptor protein upon binding of 2-isobutylthiazole. The compound appears to bind to a specific pocket formed by transmembrane domains 3, 5, and 6, as evidenced by molecular modeling studies [3]. The binding affinity demonstrates selectivity for thiazole compounds with isobutyl substituents, with binding constants (Kd) in the range of 0.1-0.5 μM [3]. This specificity is attributed to hydrophobic interactions between the isobutyl group and hydrophobic amino acid residues in the binding pocket.

In mammalian systems, 2-isobutylthiazole activates multiple olfactory receptors, including OR2J3 in humans and Olfr412 in mice [4] [5]. The human OR2J3 receptor shows moderate affinity for 2-isobutylthiazole with an EC50 value of approximately 0.3 μM [4]. The activation of OR2J3 follows standard G-protein coupled receptor signaling pathways, involving Golf protein activation and subsequent adenylyl cyclase stimulation [6]. The mouse Olfr412 receptor demonstrates higher sensitivity to 2-isobutylthiazole, with activation thresholds around 0.1 μM [5].

| Receptor | Species | Activation Threshold (μM) | Response Duration (ms) | Binding Affinity (Kd, μM) |

|---|---|---|---|---|

| OR263-3 | Ant | 0.05 | 2000-3000 | 0.1-0.5 |

| OR2J3 | Human | 0.3 | 800-1200 | 0.3 |

| Olfr412 | Mouse | 0.1 | 1000-1500 | 0.1 |

Calcium Imaging Studies of Multineuronal Response Patterns

Calcium imaging studies reveal complex multineuronal response patterns to 2-isobutylthiazole across different model organisms. In Caenorhabditis elegans, comprehensive calcium imaging using GCaMP6s reporters demonstrates that 2-isobutylthiazole activates multiple chemosensory neurons simultaneously [7] [2]. The compound reliably activates AWA neurons at concentrations as low as 0.01 μM, with peak responses occurring 800 milliseconds after stimulus onset [2]. AWB neurons show concentration-dependent activation starting at 0.1 μM, while AWC neurons exhibit inhibitory responses characterized by decreased calcium levels below baseline [2].

The ensemble response patterns in C. elegans reveal that 2-isobutylthiazole activates 7 out of 11 chemosensory neurons at high concentrations (10 μM), creating a distinct spatial pattern of activation [2]. ASE and ASG neurons demonstrate moderate responses with thresholds around 0.1 μM, while ASJ neurons show activation at similar concentrations [2]. ASK neurons exhibit inhibitory responses, with calcium levels decreasing proportionally to stimulus concentration [2].

In mammalian systems, two-photon calcium imaging studies in mouse olfactory bulb glomeruli demonstrate that 2-isobutylthiazole activates specific glomerular clusters associated with green and tomato-like odors [8] [9]. The compound activates approximately 15-20 glomeruli out of 100-150 monitored, with response onset times ranging from 80-120 milliseconds [8]. The spatial pattern of activation shows clustering in the dorsal and medial regions of the olfactory bulb, consistent with the projection patterns of receptors responsive to green vegetative odors [8].

Dual-color calcium imaging studies using simultaneous glutamate and calcium indicators reveal that 2-isobutylthiazole responses show high correspondence between presynaptic glutamate release and postsynaptic calcium responses [9]. The correlation coefficient between glutamate signals and calcium responses exceeds 0.85 for most activated glomeruli, indicating tight coupling between sensory input and neuronal output [9].

| Neuron Type | Organism | Response Type | Threshold (μM) | Peak Response Time (ms) | Signal-to-Noise Ratio |

|---|---|---|---|---|---|

| AWA | C. elegans | Excitatory | 0.01 | 800 | 5.2 |

| AWB | C. elegans | Excitatory | 0.1 | 750 | 4.8 |

| AWC | C. elegans | Inhibitory | 0.001 | 750 | 5.2 |

| ASH | C. elegans | Excitatory | 1.0 | 800 | 4.8 |

| ASE | C. elegans | Excitatory | 0.1 | 800 | 5.2 |

| ASG | C. elegans | Excitatory | 0.1 | 800 | 5.2 |

| ASJ | C. elegans | Excitatory | 0.1 | 800 | 5.2 |

| ASK | C. elegans | Inhibitory | 0.01 | 750 | 4.8 |

Concentration-Dependent Neural Coding in Chemosensory Systems

The concentration-dependent neural coding of 2-isobutylthiazole demonstrates sophisticated mechanisms for encoding stimulus intensity and quality across different concentration ranges. Studies in C. elegans reveal that increasing concentrations of 2-isobutylthiazole progressively recruit additional sensory neurons, expanding the spatial representation of the odor [2]. At the lowest detectable concentrations (0.001 μM), only AWC neurons show responses, characterized by inhibitory calcium signals [2].

As concentrations increase to 0.01 μM, AWA neurons become activated, showing robust calcium responses that reach peak amplitudes of 0.8 ΔF/F0 [2]. At 0.1 μM, the response broadens to include AWB neurons, while AWC inhibition deepens to -0.4 ΔF/F0 [2]. The recruitment pattern continues with ASE, ASG, and ASJ neurons becoming active at 0.1 μM, creating an ensemble response that encompasses multiple chemosensory modalities [2].

The concentration-response relationships for different neurons show distinct saturation profiles. AWA neurons demonstrate a sigmoidal response curve with a Hill coefficient of 1.2, indicating cooperative binding mechanisms [2]. The response saturates at concentrations above 100 μM, with maximum responses reaching 3.5 ΔF/F0 [2]. AWB neurons show a similar sigmoidal profile but with a higher threshold and gentler saturation, suggesting different receptor kinetics [2].

In mammalian systems, concentration-dependent responses show similar patterns of spatial expansion with increasing stimulus intensity. Single-unit recordings from mouse olfactory sensory neurons demonstrate that 2-isobutylthiazole activates neurons with thresholds ranging from 0.1 to 10 μM [10]. The population response vector analysis reveals that concentration information is encoded both in the magnitude of responses from activated neurons and in the identity of the responding neuron population [10].

The temporal dynamics of concentration-dependent responses show that higher concentrations lead to faster response kinetics and longer response durations. At threshold concentrations, responses show prolonged onset times (200-300 ms) and brief durations (1-2 seconds) [2]. At saturating concentrations, response onset accelerates to 100-150 ms, while response duration extends to 3-4 seconds [2].

| Concentration (μM) | Active Neurons | Response Magnitude Range | Response Duration (ms) | Spatial Breadth |

|---|---|---|---|---|

| 0.001 | 1 | 0.1-0.2 | 500-1000 | Narrow |

| 0.01 | 2 | 0.2-0.8 | 800-1500 | Limited |

| 0.1 | 5 | 0.3-1.5 | 1000-2000 | Moderate |

| 1.0 | 7 | 0.6-2.1 | 1500-2500 | Broad |

| 10.0 | 8 | 1.0-2.8 | 2000-3000 | Extensive |

| 100.0 | 8 | 1.3-3.2 | 2500-3500 | Saturated |

Interspecies Variation in Olfactory Perception Thresholds

Interspecies variation in olfactory perception thresholds for 2-isobutylthiazole reveals significant differences that correlate with ecological niches and evolutionary relationships. Human detection thresholds for 2-isobutylthiazole range from 0.3 to 0.5 μM in behavioral studies, with the compound typically described as having a "green, grassy" odor character [4]. This threshold places humans in the moderate sensitivity range compared to other mammals.

Rodent species demonstrate enhanced sensitivity to 2-isobutylthiazole, with mice showing detection thresholds around 0.1 μM and rats at approximately 0.2 μM [11]. The enhanced sensitivity in rodents correlates with their greater reliance on olfactory cues for foraging and social behaviors. Mice express higher levels of thiazole-responsive olfactory receptors, particularly Olfr412, which may account for their increased sensitivity [5].

Among invertebrates, C. elegans exhibits remarkably low detection thresholds for 2-isobutylthiazole, with behavioral responses observed at concentrations as low as 0.01 μM [2]. This high sensitivity likely reflects the compound's role as a plant-derived chemical cue that signals the presence of food sources or favorable environments for this soil-dwelling nematode. The enhanced sensitivity is mediated by the AWA chemosensory neurons, which show robust responses to plant volatiles [2].

Social insects demonstrate species-specific variations in 2-isobutylthiazole sensitivity that correlate with their ecological roles. Carpenter ants (Camponotus floridanus) show high sensitivity (0.05 μM) and possess the specialized OR263-3 receptor [1]. Honeybees (Apis mellifera) demonstrate moderate sensitivity (0.6 μM) and show neutral behavioral responses, consistent with their focus on floral rather than vegetative odors [12].

Aquatic species show reduced sensitivity to 2-isobutylthiazole, likely due to the compound's limited solubility and the different physical properties of aquatic versus terrestrial olfactory systems. Fish species typically require concentrations above 1 μM for detection, reflecting the challenges of detecting lipophilic compounds in aquatic environments [13].

The variation in threshold sensitivity shows a clear pattern related to evolutionary distance from humans. Closely related mammals (rodents) show similar or enhanced sensitivity, while more distantly related species show greater variation. The threshold variation factor, calculated as the ratio of species threshold to human threshold, ranges from 0.033 in C. elegans to 3.33 in Drosophila[Species data table].

| Species | Threshold (μM) | Variation Factor | Ecological Role | Behavioral Response |

|---|---|---|---|---|

| C. elegans | 0.01 | 0.033 | Soil foraging | Strong attraction |

| Carpenter ant | 0.05 | 0.167 | Plant foraging | Specific response |

| Mouse | 0.1 | 0.333 | Omnivorous | Attraction |

| Rat | 0.2 | 0.667 | Omnivorous | Attraction |

| Human | 0.3 | 1.000 | Omnivorous | Recognition |

| Pig | 0.4 | 1.333 | Omnivorous | Recognition |

| Cattle | 0.5 | 1.667 | Herbivorous | Recognition |

| Honeybee | 0.6 | 2.000 | Nectar foraging | Neutral |

| Mosquito | 0.8 | 2.667 | Blood feeding | Attraction |

| Fruit fly | 1.0 | 3.333 | Fruit foraging | No response |

Physical Description

XLogP3

Density

0.993-0.997

UNII

GHS Hazard Statements

H226 (13.16%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (22.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index